
4'-Keto-N-(trifluoroacetyl)daunorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Keto-N-(trifluoroacetyl)daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is notable for its role as an intermediate in the synthesis of other anthracycline derivatives, such as 4’-epidoxorubicin, which are used for their anti-tumor properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Keto-N-(trifluoroacetyl)daunorubicin typically involves the acylation of 13-dihydrodaunorubicinol to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then reacted with an aprotic solvent and an acylating agent to form an intermediate sulfoxy salt. The sulfoxy salt is treated with a strong base to yield 4’-Keto-N-(trifluoroacetyl)daunorubicin .
Industrial Production Methods: In industrial settings, the continuous process involves preparing a solution of 4’-Keto-N-(trifluoroacetyl)daunorubicin in methylene chloride-methanol and a solution of sodium borohydride in ethanol. These solutions are mixed at low temperatures, followed by the addition of acetone to neutralize excess sodium borohydride. The reaction mass is then neutralized and the product is isolated .
化学反応の分析
Types of Reactions: 4’-Keto-N-(trifluoroacetyl)daunorubicin undergoes several types of chemical reactions, including reduction, hydrolysis, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Basic solutions are used to hydrolyze N-Trifluoroacetyl-4’-epi-daunorubicin to intermediate compounds.
Halogenation: Halogenizing agents are used to produce 14-Hal derivatives from the intermediate compounds.
Major Products: The major products formed from these reactions include N-Trifluoroacetyl-4’-epi-daunorubicin and its derivatives, which are crucial intermediates in the synthesis of other anthracycline antibiotics .
科学的研究の応用
4’-Keto-N-(trifluoroacetyl)daunorubicin is primarily used in the field of medicinal chemistry for the synthesis of anti-tumor compounds. It serves as an intermediate in the production of 4’-epidoxorubicin, which is used in chemotherapy to treat various cancers, including breast cancer and leukemia . Additionally, its derivatives are studied for their potential in developing new chemotherapeutic agents .
作用機序
The mechanism of action of 4’-Keto-N-(trifluoroacetyl)daunorubicin is similar to that of daunorubicin. It interacts with DNA by intercalation and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
類似化合物との比較
Daunorubicin: The parent compound, used in chemotherapy for leukemia and other cancers.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different clinical applications.
Epirubicin: A derivative of daunorubicin with reduced cardiotoxicity, used in breast cancer treatment.
Uniqueness: 4’-Keto-N-(trifluoroacetyl)daunorubicin is unique due to its role as an intermediate in the synthesis of 4’-epidoxorubicin, which has enhanced anti-tumor activity and reduced side effects compared to its parent compound .
特性
分子式 |
C29H26F3NO11 |
|---|---|
分子量 |
621.5 g/mol |
IUPAC名 |
N-[(2S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-3-oxooxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C29H26F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,28-/m0/s1 |
InChIキー |
UGHKWCDASSFGBP-ARNFTHEXSA-N |
異性体SMILES |
C[C@H]1C(=O)[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
正規SMILES |
CC1C(=O)C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



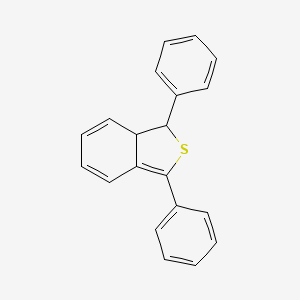
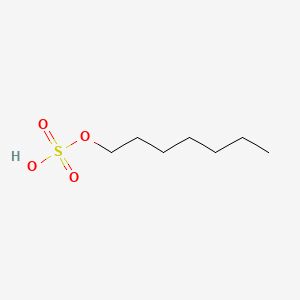
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
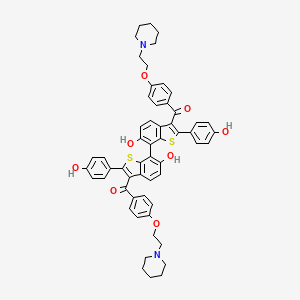
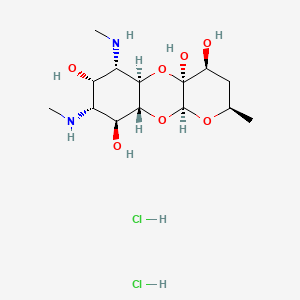

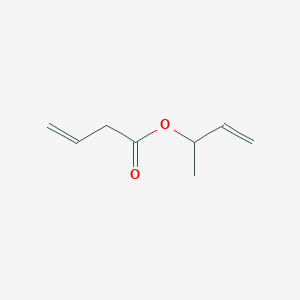
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
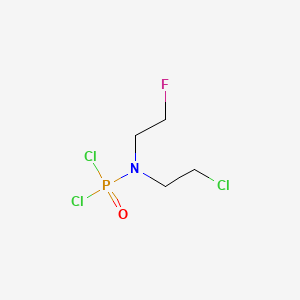
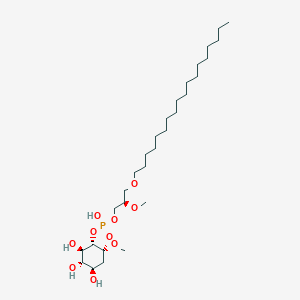
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
